2,2',5-Trimethoxy-5'-(prop-2-en-1-yl)-1,1'-biphenyl
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Overview
Description
2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with methoxy groups and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Allylation: The prop-2-en-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using allyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate.
Reduction: The prop-2-en-1-yl group can be reduced to a propyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Formation of 2,2’,5-trihydroxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl.
Reduction: Formation of 2,2’,5-trimethoxy-5’-(propyl)-1,1’-biphenyl.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to other bioactive biphenyl derivatives. It could be explored for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties might also make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism by which 2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and prop-2-en-1-yl groups could play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’,5-Trimethoxy-1,1’-biphenyl: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.
2,2’,5-Trimethoxy-5’-(propyl)-1,1’-biphenyl: Similar structure but with a saturated propyl group instead of the unsaturated prop-2-en-1-yl group.
Uniqueness
2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl is unique due to the presence of both methoxy and prop-2-en-1-yl groups, which confer distinct chemical and physical properties. This combination of functional groups can influence its reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,4-dimethoxy-2-(2-methoxy-5-prop-2-enylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-5-6-13-7-9-17(20-3)15(11-13)16-12-14(19-2)8-10-18(16)21-4/h5,7-12H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZNFLBLJQCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577262 |
Source
|
Record name | 2,2',5-Trimethoxy-5'-(prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138591-47-6 |
Source
|
Record name | 2,2',5-Trimethoxy-5'-(prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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